molecular formula C10H9N3O3 B3821039 imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid

imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid

Cat. No. B3821039
M. Wt: 219.20 g/mol
InChI Key: YBSCLRJQPCGAQT-FMIVXFBMSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The exact structure of “imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid” would depend on the specific arrangement of the methoxyimino and acetic acid groups on the imidazo[1,2-a]pyridine scaffold.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reactions that “imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid” can undergo would depend on the reactivity of the methoxyimino and acetic acid groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid” would depend on its specific molecular structure. For instance, the compound “6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl-acetic acid” has a yield of 420 mg (51%), appears as a brown powder, and has a melting point of 236–237°C .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines depends on their specific biological activity. For example, zolpidem, a medicine that contains an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, is used to treat short-term insomnia. Its hypnotic effect is based on blocking γ-aminobutyric acid receptors .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Furthermore, given the wide range of biological activities of imidazo[1,2-a]pyridines, there is potential for further exploration of their medicinal applications .

properties

IUPAC Name

(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-12-9(10(14)15)7-6-13-5-3-2-4-8(13)11-7/h2-6H,1H3,(H,14,15)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSCLRJQPCGAQT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CN2C=CC=CC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CN2C=CC=CC2=N1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid
Reactant of Route 2
imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid
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imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid
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imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid
Reactant of Route 5
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imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid
Reactant of Route 6
imidazo[1,2-a]pyridin-2-yl(methoxyimino)acetic acid

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